

Introduction: Unveiling the Solid-State Architecture of a Potential Therapeutic Agent

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Compound of Interest

Compound Name: 4-(benzyloxy)-5-methoxy-2-nitrobenzamide

CAS No.: 60547-94-6

Cat. No.: B6597756

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4-(benzyloxy)-5-methoxy-2-nitrobenzamide is a molecule of significant interest in medicinal chemistry, embodying a structural scaffold with potential applications in drug discovery. The precise three-dimensional arrangement of atoms and molecules in its solid state, known as the crystal structure, is a critical determinant of its physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are paramount in the development of a successful pharmaceutical product. Understanding the crystal structure allows for a rational approach to formulation, patent protection, and the prediction of its behavior in a biological environment.

While the specific crystal structure of **4-(benzyloxy)-5-methoxy-2-nitrobenzamide** is not publicly available at the time of this guide, a comprehensive analysis of a very close structural analog, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, provides invaluable insights. This guide will leverage the known crystal structure of this methyl ester to draw meaningful comparisons with other benzamide derivatives, offering a predictive glimpse into the potential solid-state characteristics of the target benzamide. Furthermore, this guide will furnish researchers with a detailed experimental workflow for determining such crystal structures, from crystal growth to data analysis.

Comparative Crystal Structure Analysis: Insights from a Close Analog

The crystal structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been determined by X-ray diffraction, providing a robust foundation for understanding the molecular conformation and intermolecular interactions that are likely to be present in the analogous benzamide.[1]

Crystal Structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

The key crystallographic data for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate are summarized in the table below.[1]

Parameter	Value
Chemical Formula	C ₁₆ H ₁₅ NO ₆
Crystal System	Monoclinic
Space Group	P2(1)/c
a (Å)	5.590(2)
b (Å)	17.591(7)
c (Å)	15.427(6)
β (°)	90
Volume (Å ³)	1516.9(10)
Z	4

The molecule crystallizes in the monoclinic space group P2(1)/c, a common space group for organic molecules.[1] The four molecules within the unit cell (Z=4) are arranged in a centrosymmetric manner. The molecular structure reveals a planar aromatic ring system, with the nitro group and the ester group exhibiting some torsion with respect to the ring plane.

Comparison with Other Benzamide Derivatives

To appreciate the potential influence of the amide group in **4-(benzyloxy)-5-methoxy-2-nitrobenzamide**, it is instructive to compare the crystal packing of the methyl ester with that of

other known benzamide derivatives. Benzamides are known to form robust hydrogen-bonding networks, which significantly influence their crystal packing.[2][3]

Compound	Crystal System	Space Group	Key Intermolecular Interactions
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate	Monoclinic	P2(1)/c	Weak C-H...O interactions
Benzamide	Monoclinic	P2 ₁ /c	Strong N-H...O hydrogen-bonded dimers
N-(3,4-methylenedioxybenzyl) morpholine	Orthorhombic	Pbca	Weak C-H...O hydrogen bonds
N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide	Monoclinic	P2 ₁ /c	Intramolecular N-H...O hydrogen bond

The primary differentiating factor between the methyl ester and the target benzamide is the presence of the amide N-H protons. These protons are excellent hydrogen bond donors and are expected to form strong N-H...O hydrogen bonds with the amide carbonyl oxygen or the nitro group of an adjacent molecule. This would likely lead to a more densely packed structure with a higher melting point and potentially different solubility characteristics compared to the methyl ester, which lacks these strong hydrogen-bonding capabilities. The crystal structure of benzamide itself showcases the formation of hydrogen-bonded dimers, a common motif in primary amides.[3]

Experimental Protocol for Crystal Structure Determination

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[4] The following is a generalized protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of a compound like **4-(benzyloxy)-5-methoxy-2-nitrobenzamide**.

Part 1: Single Crystal Growth

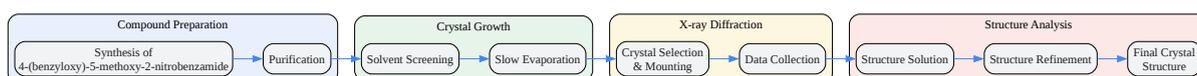
- **Purification of the Compound:** The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography are common purification methods.
- **Solvent Selection:** The choice of solvent is crucial.[4] A suitable solvent should dissolve the compound when heated but allow for slow precipitation upon cooling. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) is recommended.
- **Crystallization Method: Slow Evaporation**
 - Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.
 - Filter the solution through a syringe filter (0.22 μm) into a clean, small vial.
 - Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
 - Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Part 2: Single-Crystal X-ray Diffraction

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer.[5][6] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays (commonly Mo $K\alpha$, $\lambda = 0.71073 \text{ \AA}$, or Cu $K\alpha$, $\lambda = 1.54184 \text{ \AA}$) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.[5] This process also allows for the determination of the absolute configuration of chiral molecules.[7]

Experimental Workflow Diagram



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Caption: Workflow for Crystal Structure Determination.

Conclusion

The determination of the crystal structure of a pharmaceutical compound is a cornerstone of modern drug development. While the crystal structure of **4-(benzyloxy)-5-methoxy-2-nitrobenzamide** remains to be experimentally determined, this guide has demonstrated how a detailed analysis of a close structural analog, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, can provide profound predictive insights into its solid-state properties. The expected presence of strong intermolecular hydrogen bonding in the benzamide derivative is likely to result in a distinct crystal packing arrangement compared to its methyl ester counterpart. The provided experimental protocols offer a clear roadmap for researchers to pursue the crystallographic characterization of this and other novel compounds, thereby facilitating a more informed and efficient drug development process.

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